molecular formula C10H12N2O3 B073079 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine CAS No. 1206-87-7

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine

Cat. No.: B073079
CAS No.: 1206-87-7
M. Wt: 208.21 g/mol
InChI Key: UJSXQDGMTOJTDL-UHFFFAOYSA-N
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Description

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine is an organic compound with the molecular formula C10H12N2O3 It features a morpholine ring attached to a pyridine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-2-pyridinecarboxylic acid and morpholine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-hydroxy-2-pyridinecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid reacts with morpholine to form the desired product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

    Reduction: Reduction of the carbonyl group can produce 4-((3-Hydroxy-2-pyridyl)methyl)morpholine.

    Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are screened for activity against various biological targets, including enzymes and receptors, with the aim of developing new

Properties

IUPAC Name

(3-hydroxypyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-2-1-3-11-9(8)10(14)12-4-6-15-7-5-12/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSXQDGMTOJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152927
Record name 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-87-7
Record name (3-Hydroxy-2-pyridinyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-hydroxy-2-pyridyl)carbonyl]morpholine
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